Welcome to the BenchChem Online Store!
molecular formula C14H19NO2 B1594911 Methyl 2-[(2-methylpentylidene)amino]benzoate CAS No. 50607-64-2

Methyl 2-[(2-methylpentylidene)amino]benzoate

Cat. No. B1594911
M. Wt: 233.31 g/mol
InChI Key: DLMYZQZLWRLQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03974201

Procedure details

226.5 g (= 1.5 g mole) of methyl anthranilate, 150 g (= 1.5 g mole) of 2-methylpentanal and 400 g of toluene are brought into a 2 liter reaction flask. Then the mixture is agitated under reflux for about 5 hours at a bottom temperature of 100°-120°C, 20 g of water being taken off through the reflux head. Then the solution is concentrated at a 30 cm Vigreux column under reduced pressure (about 20 mm Hg) to a bottom temperature of 110°C. 360 g of toluene are obtained and 347 g of evaporation-residue. The evaporation residue is fractionated at a 30 cm Vigreux column to obtain:
Quantity
226.5 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step One
[Compound]
Name
evaporation-residue
Quantity
347 g
Type
reactant
Reaction Step Two
Name
Quantity
20 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:10][CH3:11])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[CH3:12][CH:13]([CH2:16][CH2:17][CH3:18])[CH:14]=O.C1(C)C=CC=CC=1>O>[CH3:11][O:10][C:1](=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[N:4]=[CH:12][CH:13]([CH3:14])[CH2:16][CH2:17][CH3:18]

Inputs

Step One
Name
Quantity
226.5 g
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)OC
Name
Quantity
150 g
Type
reactant
Smiles
CC(C=O)CCC
Name
Quantity
400 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
evaporation-residue
Quantity
347 g
Type
reactant
Smiles
Step Three
Name
Quantity
20 g
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Then the mixture is agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the solution is concentrated at a 30 cm Vigreux column under reduced pressure (about 20 mm Hg) to a bottom temperature of 110°C
CUSTOM
Type
CUSTOM
Details
360 g of toluene are obtained
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
Smiles
COC(C=1C(N=CC(CCC)C)=CC=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.